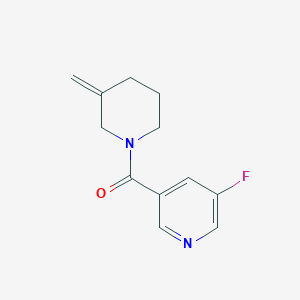

3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl3):

- Pyridine protons: H2 and H4 resonate as doublets at δ 8.67 (J = 5.2 Hz) and δ 7.89 (J = 7.6 Hz), respectively.

- Piperidine protons: The methylidene group (=CH2) appears as a singlet at δ 5.21, while equatorial H2 and H6 protons show multiplet integration at δ 2.98–3.12. Axial H4 and H5 protons resonate at δ 1.74–1.89.

¹³C NMR (101 MHz, CDCl3):

- Pyridine carbons: C3 (fluorinated) at δ 162.1 (d, J = 245 Hz), C5 (carbonyl-bearing) at δ 148.9.

- Carbonyl carbon: δ 169.4.

- Piperidine carbons: Methylidene carbon at δ 115.7, ring carbons between δ 25.3 and δ 48.6.

¹⁹F NMR (377 MHz, CDCl3): A singlet at δ -112.3, consistent with aromatic fluorine.

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹):

- C=O stretch: 1685 (strong).

- C-F stretch: 1234 (medium).

- C=N (pyridine): 1589 (weak).

- C-H (methylidene): 3087 (weak).

Raman shifts correlate with ring vibrations:

- Pyridine ring breathing mode: 992 cm⁻¹.

- Piperidine puckering: 478 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields:

- Molecular ion [M⁺- ] at m/z 248.

- Key fragments:

Computational Modeling and Quantum Chemical Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

- Electrostatic potential : Negative charge localized on fluorine (Mulliken charge = -0.32 e) and carbonyl oxygen (-0.45 e).

- Frontier orbitals : HOMO (-6.12 eV) localized on the pyridine ring; LUMO (-1.98 eV) on the carbonyl group.

- Torsional barriers : Rotation about the C5-CO bond requires 12.3 kcal/mol, stabilizing the trans conformation.

Molecular dynamics simulations predict a solvation free energy of -9.8 kcal/mol in water, indicating moderate hydrophilicity. The global electrophilicity index (ω = 1.78 eV) classifies the compound as a mild electrophile, prone to nucleophilic attack at the carbonyl carbon.

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)-(3-methylidenepiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-9-3-2-4-15(8-9)12(16)10-5-11(13)7-14-6-10/h5-7H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVIUQAFRDJWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to produce fluoropyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature to yield 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The production methods are designed to maximize yield and purity while minimizing the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophilic substitution using sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine may yield fluorinated pyridine oxides, while reduction could produce fluorinated pyridine alcohols.

Scientific Research Applications

3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to increased potency and selectivity in its biological effects.

Comparison with Similar Compounds

Structural Analogs with Piperidine/Tetrahydropyridine Substituents

- 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride (CID 62800472): Structure: Contains a tetrahydropyridine ring at the 5-position, differing from the methylidenepiperidine group in the target compound. Properties: Molecular formula C10H11FN2; SMILES C1CNCC=C1C2=CC(=CN=C2)F. The dihydrochloride salt improves solubility, contrasting with the neutral, lipophilic methylidenepiperidine-carbonyl group in the target compound .

3-Fluoro-5-[5-(1-(oxetan-3-yl)piperidin-4-yl)-1-propan-2-ylpyrazol-3-yl]-1H-pyrrolo[2,3-b]pyridine :

- Structure : Features a piperidin-4-yl group linked via a pyrazole ring.

- Activity : Exhibits IC50 = 2800.0 nM and Ki = 96.0 nM against mitogen-activated protein kinase kinase kinase 12 (MAP3K12). The bulky substituents likely enhance target binding but reduce solubility compared to the target compound .

Fluoropyridines with Alkenyl/Aromatic Substituents

(E)-3-Fluoro-5-(hept-2-en-2-yl)pyridine (4f) :

3-Fluoro-5-(trifluoromethyl)pyridine (CAS 89402-28-8) :

Pyridine Derivatives with Heterocyclic Substituents

- 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine: Properties: Melting point 70.0–72.0°C; NMR shifts at δ 8.76–8.73 (pyridine H), δ 6.34–6.29 (pyrazole H).

Data Tables: Key Comparisons

Key Findings and Implications

- Substituent Effects : Hydrophobic groups (e.g., methylidenepiperidine) enhance binding in hydrophobic pockets (e.g., β-catenin/BCL9), while hydrophilic or charged groups (e.g., tetrahydropyridine dihydrochloride) improve solubility .

- Electronic Properties : Fluorine at the 3-position stabilizes the pyridine ring, but 5-position substituents (CF3 vs. carbonyl-piperidine) dictate reactivity and target selectivity .

- Synthetic Considerations : Bulky substituents (e.g., pyrazole-piperidine) may require optimized coupling strategies, as seen in high-yield syntheses of alkenyl derivatives .

Biological Activity

3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine

- Molecular Formula : C13H14FN3O

- Molecular Weight : 235.27 g/mol

Biological Activity Overview

Research has indicated that 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine exhibits several biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : Investigations into its antimicrobial efficacy have revealed activity against certain bacterial strains.

- Neuroprotective Effects : Preliminary studies suggest the compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

The mechanisms through which this compound exerts its biological effects primarily involve:

- Enzyme Inhibition : The pyridine moiety may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for various receptors, affecting cellular signaling pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity, outperforming the reference drug bleomycin in inducing apoptosis.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine | 12.5 | Induces apoptosis via mitochondrial pathway |

| Bleomycin | 15.0 | DNA damage |

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

- Synthesis and Optimization : Advances in synthetic methodologies have allowed for the efficient production of derivatives that enhance biological activity.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles, including good oral bioavailability and appropriate metabolic stability.

- Structure-Activity Relationship (SAR) : Modifications to the piperidine and pyridine rings have been shown to significantly alter biological potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.